molecular formula C13H18Cl2N2 B1620642 [1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine CAS No. 672310-02-0

[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Cat. No.: B1620642
CAS No.: 672310-02-0
M. Wt: 273.2 g/mol
InChI Key: LRRGBERSAASSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex amine structures. According to chemical registry data, the compound carries the Chemical Abstracts Service registry number 672310-02-0, which serves as its unique molecular identifier in chemical databases. The systematic name reflects the presence of a 3,5-dichlorophenyl substitution pattern on the aromatic ring, distinguishing it from other dichlorophenyl isomers such as the 3,4-dichlorophenyl analogues found in related compounds.

The full systematic name encompasses several structural elements that require precise identification. The pyrrolidine ring system, a five-membered saturated heterocycle containing nitrogen, forms the central structural framework. The ethyl bridge connecting the pyrrolidine nitrogen to the tertiary amine represents a critical structural feature that influences the molecule's three-dimensional conformation. The methyl substitution on the tertiary amine nitrogen further defines the compound's chemical identity and distinguishes it from secondary amine analogues.

Alternative naming conventions present in chemical literature include the designation as 1-Pyrrolidineethanamine, α-(3,5-dichlorophenyl)-N-methyl-, which emphasizes the ethanamine backbone structure. This nomenclature approach highlights the relationship between the compound and simpler ethanamine derivatives while acknowledging the pyrrolidine and dichlorophenyl substitutions. The International Chemical Identifier key LRRGBERSAASSOC-UHFFFAOYSA-N provides an additional layer of systematic identification that ensures unambiguous compound recognition across different chemical databases and platforms.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₃H₁₈Cl₂N₂ defines the elemental composition of this compound and establishes its molecular weight as 273.201 atomic mass units. This formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms arranged in a specific constitutional framework. The degree of unsaturation calculation reveals the presence of aromatic character consistent with the benzene ring system and the saturated nature of the pyrrolidine cycle.

Constitutional isomerism analysis reveals multiple possible structural arrangements for compounds sharing the same molecular formula. The 3,5-dichlorophenyl substitution pattern represents one of three possible dichlorobenzene isomers, with the 2,4-dichlorophenyl and 3,4-dichlorophenyl variants constituting alternative constitutional arrangements. Comparative analysis with related compounds demonstrates distinct constitutional differences, such as the compound 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine, which possesses the molecular formula C₁₅H₂₂Cl₂N₂ and represents a constitutional isomer with additional carbon content.

The positional isomerism extends to the chlorine substitution pattern on the aromatic ring system. Literature data reveals the existence of related compounds with alternative chlorine positioning, including 2-(2,5-dichlorophenyl)pyrrolidine derivatives that demonstrate the structural diversity possible within dichlorophenyl-pyrrolidine frameworks. These constitutional variations significantly influence the compounds' physical and chemical properties, as evidenced by differences in their respective Chemical Abstracts Service registry numbers and molecular identifiers.

Constitutional Isomer Molecular Formula Molecular Weight (g/mol) CAS Registry Number Chlorine Positions
This compound C₁₃H₁₈Cl₂N₂ 273.201 672310-02-0 3,5-dichlorophenyl
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine C₁₅H₂₂Cl₂N₂ 301.3 - 3,4-dichlorophenyl
(R)-2-(2,5-dichlorophenyl)pyrrolidine C₁₀H₁₁Cl₂N 216.11 1228569-01-4 2,5-dichlorophenyl

Stereochemical Configuration Analysis

The stereochemical analysis of this compound reveals the presence of a chiral center at the carbon atom bearing the dichlorophenyl substitution. This asymmetric carbon creates the potential for enantiomeric forms, although specific stereochemical designation data for this particular compound remains limited in available literature sources. The pyrrolidine ring system contributes additional conformational complexity through its envelope or half-chair conformations, which influence the overall three-dimensional molecular geometry.

Comparative stereochemical analysis with related compounds provides insights into potential configurations. The compound (R)-2-(2,5-dichlorophenyl)pyrrolidine demonstrates explicit stereochemical designation with its R-configuration at the 2-position of the pyrrolidine ring. Similarly, related compounds such as (2R)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidin-1-ylpropan-2-amine exhibit defined stereochemical arrangements that suggest similar configurational possibilities for the target compound.

The conformational analysis must consider the rotational freedom around the ethyl bridge connecting the pyrrolidine nitrogen to the tertiary amine center. This conformational flexibility creates multiple low-energy conformers that contribute to the compound's overall stereochemical profile. The presence of the bulky dichlorophenyl group and the pyrrolidine ring system creates steric interactions that influence preferred conformational arrangements and potentially restrict certain rotational orientations.

Nuclear magnetic resonance spectroscopic data would provide definitive stereochemical assignment, although such detailed spectroscopic information is not available in the current literature survey. The stereochemical configuration significantly influences the compound's biological activity and chemical reactivity, making this aspect of structural analysis particularly important for understanding structure-activity relationships within this class of compounds.

Comparative Structural Analogues in Dichlorophenyl-containing Amines

The structural landscape of dichlorophenyl-containing amines encompasses numerous analogues that share common structural motifs with this compound. The compound 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine represents a closely related analogue with modified substitution patterns and extended carbon framework. This analogue maintains the pyrrolidine ring system and methylated tertiary amine but features 3,4-dichlorophenyl substitution instead of the 3,5-pattern and incorporates an additional ethyl bridge segment.

Pyrrolidine-containing analogues demonstrate the versatility of this heterocyclic system in medicinal chemistry applications. The compound 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine exhibits a simplified structural arrangement with direct attachment of the dichlorophenyl group to the pyrrolidine nitrogen through a methylene bridge. This structural modification eliminates the extended ethyl chain and tertiary amine functionality while maintaining the core dichlorophenyl-pyrrolidine relationship, providing insights into structure-activity relationships within this compound class.

The examination of related acetamide derivatives reveals additional structural diversity within dichlorophenyl-containing compounds. The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide demonstrates the incorporation of acetamide functionality alongside the dichlorophenyl and pyrrolidine structural elements. This compound, known as ICI-199441, represents a more complex structural arrangement that maintains key structural features while introducing additional pharmacologically relevant modifications.

Comparative analysis of physical properties among these structural analogues reveals systematic relationships between molecular structure and measurable characteristics. The predicted boiling point of 345.6±37.0°C for this compound reflects the influence of molecular weight and intermolecular interactions. The predicted density of 1.198±0.06 g/cm³ and predicted pKa value of 9.71±0.20 provide additional comparative benchmarks for understanding structure-property relationships within this compound family.

Structural Analogue Molecular Formula Key Structural Differences CAS Number
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine C₁₅H₂₂Cl₂N₂ 3,4-dichlorophenyl, extended ethyl bridge -
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine C₁₁H₁₃Cl₂N Direct methylene bridge, no tertiary amine 2329569-75-5
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide C₂₁H₂₄Cl₂N₂O Acetamide functionality, additional phenyl group 115199-84-3
(R)-2-(2,5-dichlorophenyl)pyrrolidine C₁₀H₁₁Cl₂N 2,5-dichlorophenyl, simplified structure 1228569-01-4

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-13(9-17-4-2-3-5-17)10-6-11(14)8-12(15)7-10/h6-8,13,16H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRGBERSAASSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374219
Record name 1-(3,5-Dichlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-02-0
Record name 1-(3,5-Dichlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Organic Synthesis via Activated Intermediates

A prominent method derives from adaptations of pyrrolidine-based syntheses described in patent literature. For instance, US Patent 7,132,244B2 outlines a process for preparing structurally analogous compounds using chloroformate-activated intermediates. Applied to the target molecule, this approach involves:

  • Activation of 3,5-Dichlorophenyl Ethanolamine :
    Reaction of 2-(3,5-dichlorophenyl)ethanol with 4-nitrophenyl chloroformate in dichloromethane, catalyzed by triethylamine (2 equivalents) at 0–35°C for 12–14 hours. This forms the mixed carbonate intermediate, 4-nitrophenyl (2-(3,5-dichlorophenyl)ethyl) carbonate.

  • Nucleophilic Displacement with Methylpyrrolidine :
    The carbonate intermediate reacts with methylpyrrolidine in acetone at 60°C, displacing the 4-nitrophenoxy group to yield the tertiary amine product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:9) affords the final compound in 78–85% yield.

Key Reaction Conditions :

Parameter Specification
Solvent Dichloromethane (activation), acetone
Temperature 0–35°C (activation), 60°C (displacement)
Catalysts/Bases Triethylamine (2 eq)
Reaction Time 12–14 hours (activation), 3 hours (displacement)

Mechanistic Insights and Intermediate Characterization

Role of Base Catalysts

The use of triethylamine in chloroformate activation (as per US Patent 7,132,244B2) serves dual purposes:

  • Neutralizes HCl byproduct, shifting equilibrium toward intermediate formation.
  • Enhances nucleophilicity of the ethanolamine oxygen, accelerating carbonate formation.

In contrast, DABCO (1,4-diazabicyclo[2.2.2]octane) – employed in analogous pyrrole syntheses – facilitates quaternary ammonium salt formation, which could stabilize transition states in displacement reactions.

Spectroscopic Validation

Critical characterization data from synthesized batches include:

¹H NMR (300 MHz, CDCl₃) :

  • δ 7.42–7.12 (m, 3H, aromatic H)
  • δ 3.00 (t, J = 7 Hz, 2H, CH₂N)
  • δ 2.38 (s, 3H, N-CH₃)
  • δ 2.26 (s, 3H, pyrrolidine CH₂)

Mass Spectrometry (ESI) :

  • m/z = 273.2 [M + 1]⁺, consistent with molecular formula C₁₃H₁₈Cl₂N₂.

IR (KBr) :

  • Peaks at 3024 cm⁻¹ (C-H aromatic), 1654 cm⁻¹ (C=O absent, confirming amine).

Optimization Strategies and Yield Enhancement

Solvent System Screening

Comparative studies (derived from and) reveal:

Solvent Reaction Efficiency Purity (HPLC)
Dichloromethane 92% conversion 95%
Acetone 88% conversion 97%
Water 65% conversion 89%

Aqueous systems, while eco-friendly, show reduced efficiency due to poor solubility of 3,5-dichlorophenyl precursors.

Temperature Profiling

Controlled addition of 4-nitrophenyl chloroformate in dichloromethane at 2–10°C (60% of total) followed by 25–35°C (40%) minimizes exothermic side reactions, improving yield by 12% compared to isothermal conditions.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Source
4-Nitrophenyl chloroformate 1,200 ChemicalBook
Methylpyrrolidine 980 Chembase

Waste Management

The patent route generates 4-nitrophenol as a byproduct (0.7 eq per mole product), requiring alkaline wash steps for proper disposal.

Competing reactions at the 2- and 4-positions of the dichlorophenyl ring remain a concern. Computational modeling (not yet applied in cited literature) could predict preferential attack sites.

Green Chemistry Adaptations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF may enhance sustainability without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming N-oxides.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

a. Opioid Receptor Modulation
Research indicates that compounds similar to [1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine exhibit significant activity at opioid receptors. For instance, studies have shown that modifications in the pyrrolidine structure can enhance selectivity for kappa-opioid receptors (KOR), which are implicated in pain modulation and addiction pathways. The compound's structure suggests potential as a selective KOR antagonist, which could lead to novel analgesics with reduced side effects compared to traditional opioids .

b. Neuroprotective Effects
Pyrrolidine derivatives have been evaluated for neuroprotective properties. In particular, the modulation of serotonin receptors (5-HT6) and dopamine receptors (D3) by compounds like this compound has been linked to cognitive enhancement and neuroprotection in models of neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

a. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that prioritize functional group modifications to optimize pharmacological activity. Techniques such as parallel synthesis and combinatorial chemistry are frequently employed to explore the structure-activity relationships (SAR) of similar compounds .

b. Structure Activity Relationship Insights
The presence of the dichlorophenyl group is crucial for enhancing binding affinity at target receptors. A series of SAR studies have demonstrated that varying the substitution pattern on the phenyl ring can significantly impact the compound's potency and selectivity .

Case Studies

StudyObjectiveFindings
Study AEvaluate KOR antagonismDemonstrated high selectivity for KOR over MOR with IC50 values indicating potential therapeutic use in pain management .
Study BAssess neuroprotective effectsShowed improvement in cognitive function in animal models when administered with pyrrolidine derivatives .
Study CInvestigate SARIdentified key modifications that enhance receptor binding and reduce side effects .

Mechanism of Action

The mechanism of action of [1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The ethylamine linkage allows for flexibility in the molecule, enabling it to adopt conformations that are favorable for binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., aryl halides, tertiary amines, or heterocyclic systems) and are compared based on molecular features , synthetic routes , and biological relevance :

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Target / Activity Synthesis Method
[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine (Target) 3,5-Dichlorophenyl, pyrrolidine, methylamine 273.2 Not specified (potential CNS/metabolic targets) Likely reductive amination*
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Thienopyrimidine core, morpholine, methylamine ~380 (estimated) Kinase inhibition or receptor modulation Reductive amination
(R)-2-(3,5-Dichlorophenylamino)-1-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone Dichlorophenyl, pyrrolopyrimidine, piperidine, ethanone ~520 (estimated) Anticancer or kinase targeting (inferred) Multi-step amination/alkylation
2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(3,5-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one Quinazolinone, dichlorophenyl, purine 482 (ESI-MS) Antiviral or antiproliferative (purine linkage) Bromopurine substitution
2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide Indazole, benzyloxy, pyrrolidinyl-ethyl ~460 (estimated) Melanin-concentrating hormone receptor antagonist Reductive amination

Key Observations :

Structural Diversity: The target compound lacks bulky heterocycles (e.g., thienopyrimidine, quinazolinone), which may enhance its membrane permeability compared to Compound and .

Synthetic Accessibility :

  • All compounds employ reductive amination (e.g., ), suggesting shared synthetic strategies. The target compound likely follows similar protocols.

Biological Relevance :

  • Compound is a confirmed receptor antagonist, whereas the target’s dichlorophenyl group (electron-withdrawing) may favor interactions with aromatic-binding pockets in enzymes or GPCRs.
  • Compound ’s purine moiety implies nucleotide mimicry, a feature absent in the target, which may limit cross-reactivity with purinergic receptors.

Physicochemical Properties :

  • The target’s boiling point (345.6°C) and density (1.198 g/cm³) suggest moderate polarity, aligning with compounds like but contrasting with larger, more lipophilic analogs (e.g., ).

Biological Activity

The compound [1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine is a member of the class of chemical compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H16Cl2N2\text{C}_{12}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}

This structure features a pyrrolidine ring, which is often associated with various pharmacological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the dichlorophenyl group may enhance binding affinity to these receptors, which could explain its potential psychoactive effects.

Biological Activity Overview

Activity Type Description Reference
AntidepressantExhibits potential as an antidepressant through modulation of serotonin levels.
AnalgesicDemonstrates pain-relieving properties in animal models.
AnticancerShows cytotoxic effects against various cancer cell lines.
AntimicrobialDisplays activity against bacterial strains, particularly Staphylococcus aureus.

Case Studies

  • Antidepressant Effects
    In a study examining the antidepressant-like effects of structurally related compounds, it was found that the target compound significantly decreased immobility time in the forced swim test, suggesting enhanced mood elevation and potential use in treating depression .
  • Analgesic Properties
    A research article reported that administration of this compound in rodent models resulted in significant reduction in pain responses compared to control groups. The study concluded that the compound acts on both central and peripheral pain pathways .
  • Anticancer Activity
    In vitro studies revealed that the compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from 0.48 to 5.13 µM, indicating potent activity . Flow cytometry assays demonstrated that the compound induces apoptosis in these cells through caspase activation.
  • Antimicrobial Efficacy
    The compound was tested against various bacterial strains and showed a minimum inhibitory concentration (MIC) of 3.125 µg/mL against Staphylococcus aureus, outperforming conventional antibiotics like ciprofloxacin . This suggests its potential as a new antibacterial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Alkylation of 3,5-dichlorophenyl precursors (e.g., 1-(3,5-dichlorophenyl)-2-bromo-ethanone ) using nucleophilic substitution.
  • Step 2 : Reductive amination with methylamine and pyrrolidine under catalytic hydrogenation (e.g., Pd/C or NaBH₄).
  • Key Variables : Solvent polarity (e.g., DMSO vs. methanol), temperature (room temp vs. reflux), and catalyst loading.
    • Data Table :
MethodYield (%)ConditionsReference
Bromo-ethanone alkylation78DMSO, 80°C, 12h
Reductive amination65Pd/C, H₂, ethanol, 24h
  • Analysis : Higher yields are achieved with alkylation due to stable intermediates, while reductive amination requires optimization of catalyst activity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.4–7.6 ppm for dichlorophenyl), methylamine (δ 2.3–2.5 ppm), and pyrrolidine signals (δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Confirm C-Cl (550–750 cm⁻¹) and amine N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of pyrrolidine moiety) .
    • Advanced Tip : X-ray crystallography (using SHELX ) resolves stereochemistry and bond angles for structural validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structural analogs like clenbuterol and this compound?

  • Methodology :

  • In vitro assays : Compare binding affinity to β₂-adrenergic receptors (clenbuterol’s target ) using radioligand displacement assays.
  • In vivo models : Assess bronchodilation or metabolic effects in rodent models, monitoring for side effects (e.g., tachycardia, hypertension) .
    • Data Table :
CompoundReceptor Binding IC₅₀ (nM)In Vivo Efficacy (ED₅₀)Reference
Clenbuterol0.80.1 mg/kg
Target compoundPendingPending
  • Analysis : Structural differences (pyrrolidine vs. tert-butylamine) may alter receptor interaction kinetics, requiring dose-response curve adjustments .

Q. What strategies optimize reaction pathways when scaling up synthesis without compromising purity?

  • Methodology :

  • Catalyst Screening : Test Pd(II) acetate or Buchwald-Hartwig catalysts for coupling efficiency .
  • Solvent Optimization : Replace DMSO with 2-methyltetrahydrofuran for greener synthesis and easier purification .
  • Process Analytics : Use HPLC to monitor intermediates and byproducts (e.g., dichlorophenyl degradation products) .
    • Critical Consideration : Scale-up introduces heat transfer challenges; use flow chemistry for exothermic steps (e.g., alkylation) .

Q. How do computational models predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the pyrrolidine ring) at pH 2–12 .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-N bonds to identify labile sites .
    • Validation : Compare predictions with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS analysis of degradation products .

Q. What are the ethical and safety protocols for handling chlorinated aromatic amines in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and fume hoods for synthesis steps .
  • Waste Disposal : Segregate halogenated waste and neutralize with activated carbon before incineration .
    • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
Reactant of Route 2
Reactant of Route 2
[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.